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Compound of Interest

Compound Name: 2-(Chloromethyl)-5-methylthiazole

CAS No.: 921145-23-5

Cat. No.: B2368252

Get Quote

This guide outlines the analytical strategy for 2-(Chloromethyl)-5-methylthiazole, a specific

thiazole intermediate distinct from the more common Ritonavir intermediate (2-Chloro-5-

(chloromethyl)thiazole). Due to the reactivity of the chloromethyl group (an alkyl halide), the

analytical approach must account for stability issues such as hydrolysis and solvolysis during

sample preparation.

Part 1: Strategic Analysis & Impurity Profiling
Identity Verification (Critical Check)
Before proceeding, ensure the target analyte is correctly identified. The structural isomers are

often confused in literature and commerce.
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Feature Target Analyte
Common Isomer (Ritonavir

Intermediate)

Name
2-(Chloromethyl)-5-

methylthiazole

2-Chloro-5-

(chloromethyl)thiazole (CCMT)

CAS 1189464-33-2 105827-91-6

Structure
Cl-CH₂- at Pos 2; CH₃- at Pos

5
Cl- at Pos 2; Cl-CH₂- at Pos 5

Reactivity
High (Benzylic-like halide at

C2)

High (Benzylic-like halide at

C5)

Impurity Genealogy & Degradation Pathways
The primary analytical challenge is distinguishing the parent molecule from its hydrolysis

product (alcohol) and potential dimers formed during synthesis or storage.

Starting Material
(2-Hydroxymethyl-5-methylthiazole)

Target: 2-(Chloromethyl)-5-methylthiazole
(CAS 1189464-33-2)

Chlorination
(SOCl2)

Impurity A: Hydrolysis Product
(Reversion to Alcohol)

Hydrolysis
(Moisture)

Impurity B: Dimer
(Ether/Sulfide linkage)

Dimerization
(High Conc/Heat)

Solvolysis Impurity
(Methoxy-analog if MeOH used)

Artifact
(MeOH Diluent)

Click to download full resolution via product page

Figure 1: Synthesis and degradation pathways. Note the risk of artifact formation (Solvolysis) if

methanol is used in sample preparation.

Part 2: Analytical Methodologies
Method A: Stability-Indicating HPLC-UV (The Gold
Standard)
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Purpose: Routine purity testing and quantification of non-volatile impurities (Hydrolysis product,

Dimers). Causality: A Reverse Phase (RP) method with acidic pH is selected to keep the

thiazole nitrogen protonated (improving peak shape) and to suppress the ionization of potential

acidic impurities. Acetonitrile is chosen over Methanol to prevent in-situ solvolysis of the

chloromethyl group.

Protocol:

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 250 mm × 4.6 mm, 5 µm.

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Thiazole characteristic absorption).

Column Temp: 25°C.

Diluent:100% Acetonitrile (CRITICAL: Do not use Methanol or Water/Organic mixtures for

stock solutions to avoid degradation).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

15.0 40 60

20.0 10 90

| 25.0 | 95 | 5 |

System Suitability Tests (Self-Validating Criteria):

Resolution (Rs): > 2.0 between Impurity A (Alcohol, elutes early) and Target.
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Tailing Factor: < 1.5 for the main peak.

RSD (n=6): < 1.0% for main peak area.

Method B: Headspace GC-FID (For Volatile Process
Impurities)
Purpose: Detection of residual solvents (SOCl₂, Toluene) and volatile starting materials (e.g.,

2,5-dimethylthiazole if used). Causality: Headspace injection prevents non-volatile salts/dimers

from contaminating the liner. A mid-polarity column (DB-624) separates halogenated solvents

effectively.

Protocol:

Column: DB-624 (or equivalent), 30 m × 0.32 mm, 1.8 µm film.

Carrier Gas: Nitrogen or Helium @ 1.5 mL/min (Constant Flow).

Oven Program: 40°C (hold 5 min) → 10°C/min → 220°C (hold 5 min).

Injector: Split 10:1, 200°C.

Detector: FID @ 250°C.

Headspace Conditions:

Incubation: 80°C for 20 min.

Sample Solvent: DMAc or DMF (High boiling, inert).

Method C: LC-MS (Genotoxic Impurity Screening)
Purpose: Trace-level detection of the alkyl halide itself (if used as an intermediate in a final

drug) or identification of unknown impurities. Causality: The chloromethyl moiety is a structural

alert for genotoxicity (alkylating agent). SIM (Selected Ion Monitoring) mode provides the

necessary sensitivity (ppm level).

Protocol:
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Instrument: Triple Quadrupole MS coupled to UHPLC.

Ionization: ESI Positive Mode (Thiazole nitrogen protonates easily).

Target Ion: [M+H]⁺ = m/z 148/150 (Chlorine isotope pattern 3:1).

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

LOD Target: < 10 ppm relative to API.

Part 3: Comparative Analysis & Recommendations
The following table compares the performance metrics of the proposed methods.

Feature HPLC-UV GC-FID LC-MS

Primary Use Purity & Assay (98%+)
Residual Solvents &

Volatiles

Trace Impurities

(<0.1%)

Specificity
High for

isomers/degradants
High for solvents

Very High (Mass

based)

Sensitivity (LOD) ~0.05% ~10 ppm < 1 ppm

Throughput Medium (25 min run)
Medium (30 min

cycle)

High (Fast gradients

possible)

Cost Low Low-Medium High

Risk Factor

Sample Prep: Avoid

MeOH to prevent

artifacts.

Thermal: Labile

impurities may

degrade in injector.

Matrix: Ion

suppression possible.

Senior Scientist’s Recommendation
For Release Testing: Use Method A (HPLC-UV). It is robust, cost-effective, and stability-

indicating. Ensure the diluent is pure Acetonitrile to prevent false "impurity" peaks caused by

solvolysis.
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For Process Optimization: Use Method B (GC) to monitor the consumption of starting

materials if they are volatile (e.g., 2,5-dimethylthiazole).

For Safety Assessment: Use Method C (LC-MS) if this molecule is a final intermediate, to

prove purge of the genotoxic chloromethyl moiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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